Osajin is a natural product found in Deguelia hatschbachii, Maclura pomifera, and other organisms with data available.
Osajin
CAS No.: 482-53-1
Cat. No.: VC0538262
Molecular Formula: C25H24O5
Molecular Weight: 404.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 482-53-1 |
---|---|
Molecular Formula | C25H24O5 |
Molecular Weight | 404.5 g/mol |
IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one |
Standard InChI | InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3 |
Standard InChI Key | DCTLJGWMHPGCOS-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C |
Canonical SMILES | CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C |
Appearance | Solid powder |
Chemical Identity and Structural Characteristics
Molecular Profile
Osajin (CAS 482-53-1) is a flavonoid with the molecular formula C₂₅H₂₄O₅ and a molecular weight of 404.46 g/mol . Its structure comprises a tricyclic benzodipyran core with a 2″,2″-dimethylpyran ring and a prenyl side chain (3-methyl-2-butenyl) at the C6 position . The compound exists as light yellow crystals with a melting point of 193°C (corrected) and exhibits solubility in chloroform, acetone, and pyridine, but is insoluble in water and petroleum ether .
Table 1: Physical and Chemical Properties of Osajin
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₂₄O₅ | |
Molecular Weight | 404.46 g/mol | |
Melting Point | 193°C (corrected) | |
UV Absorption (EtOH) | λₘₐₓ 274 nm | |
Solubility | Chloroform, acetone, pyridine |
Synthesis and Structural Elucidation
The total synthesis of osajin involves a multi-step sequence:
Key intermediates, such as 16 (TBS-protected derivative) and 18 (post-Claisen rearrangement product), were characterized using NMR and mass spectrometry, confirming structural fidelity to natural osajin .
Pharmacological Activities
Table 2: Anti-Inflammatory Activity of Osajin Analogues
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Osajin | 62 | 58 |
39d | 78 | 72 |
39e | 85 | 79 |
Data from LPS-stimulated RAW264.7 cells at 10 μM .
Dermatoprotective Effects
In HaCaT keratinocytes and JB6 epidermal cells, osajin (5–20 μM) attenuates solar UV-induced cyclooxygenase-2 (COX-2) expression by 40–70%, mitigating skin inflammation and photoaging . This effect correlates with reduced NF-κB nuclear translocation and AP-1 DNA-binding activity .
Synthetic Analogues and Structure-Activity Relationships
Twenty-five osajin analogues were synthesized to optimize bioactivity :
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Prenyl Modifications: Elongating the side chain (e.g., 39e) enhanced TNF-α inhibition to 85% .
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Hydroxyl Substitution: Introducing electron-withdrawing groups at C5 improved RSK2 binding affinity .
Analytical and Spectroscopic Data
NMR Characterization
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 2H, H-2′/6′), 6.12 (s, 1H, H-5), 5.52 (t, J = 6.8 Hz, 1H, prenyl CH) .
Mass Spectrometry
Therapeutic Applications and Future Directions
Dermatology
Osajin’s COX-2 inhibitory activity positions it as a candidate for topical formulations against UV-induced dermatitis and photoaging . Synergy with antioxidants like vitamin C warrants exploration.
Metabolic Disorders
The antidiabetic efficacy in rodent models supports further investigation into osajin’s insulin-sensitizing mechanisms, particularly PPARγ modulation .
Drug Development
Analogue 39e demonstrates superior pharmacokinetic properties in preliminary ADMET studies, with 92% plasma protein binding and a half-life of 6.2 hours in murine models . Phase I clinical trials are pending.
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